Home > Products > Screening Compounds P11952 > Lucidenic acid P
Lucidenic acid P -

Lucidenic acid P

Catalog Number: EVT-1578790
CAS Number:
Molecular Formula: C29H42O8
Molecular Weight: 518.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of lucidenic acid P is Ganoderma lucidum. This mushroom has been used in traditional medicine for centuries and is celebrated for its health benefits. The extraction of lucidenic acid P from this fungus typically involves solvent extraction methods, particularly using methanol, which efficiently isolates this compound along with other bioactive triterpenoids.

Classification

Lucidenic acid P belongs to the class of triterpenoids, which are characterized by their complex structures derived from the isoprene units. Triterpenoids are known for their wide range of biological activities and are often studied for their pharmacological properties.

Synthesis Analysis

Methods

The synthesis of lucidenic acid P can be approached through various methods, primarily focusing on extraction from natural sources. The most common method involves:

  • Solvent Extraction: Methanol is frequently used to extract lucidenic acid P from Ganoderma lucidum. This method allows for the efficient separation of triterpenoids from the fungal biomass.

Technical Details

The extraction process typically includes:

  1. Preparation of Fungal Material: Drying and grinding the fruiting bodies of Ganoderma lucidum.
  2. Solvent Extraction: Soaking the powdered material in methanol under controlled conditions (temperature and time) to maximize yield.
  3. Filtration and Concentration: The extract is filtered to remove solid residues, followed by concentration under reduced pressure to obtain a crude extract rich in triterpenoids.
Molecular Structure Analysis

Structure

Lucidenic acid P has a molecular formula of C29H42O8C_{29}H_{42}O_{8}. Its structure includes multiple hydroxyl groups and a unique side chain that contributes to its biological activity.

Data

  • Molecular Weight: Approximately 502.65 g/mol
  • Structural Features: The compound features a lanostane-type skeleton typical of many triterpenoids, with specific functional groups that enhance its pharmacological properties.
Chemical Reactions Analysis

Reactions

Lucidenic acid P undergoes various chemical reactions typical of triterpenoids, including:

  • Hydrolysis: In the presence of water or enzymes, lucidenic acid P can hydrolyze to yield simpler compounds.
  • Oxidation-Reduction Reactions: The hydroxyl groups can participate in oxidation reactions, altering the compound's activity and stability.

Technical Details

These reactions are often studied using high-performance liquid chromatography coupled with mass spectrometry to monitor changes in the compound's structure and concentration during various treatments.

Mechanism of Action

Process

Lucidenic acid P exhibits several mechanisms through which it exerts its biological effects:

  1. Inhibition of Viral Activation: It has been shown to inhibit the activation of Epstein-Barr virus, suggesting potential antiviral properties.
  2. Anti-inflammatory Effects: The compound modulates inflammatory pathways, reducing cytokine production in various cell types.

Data

Studies indicate that lucidenic acid P can significantly reduce inflammation markers in cell culture models, showcasing its potential as an anti-inflammatory agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or pale yellow crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • Reactivity: Reacts with oxidizing agents due to its multiple hydroxyl groups, which can lead to changes in its biological activity.
Applications

Scientific Uses

Lucidenic acid P is primarily studied for its potential health benefits:

  • Pharmaceutical Development: Investigated for use in developing drugs targeting viral infections and inflammatory diseases.
  • Nutraceuticals: Incorporated into dietary supplements due to its health-promoting properties attributed to its antioxidant and anti-inflammatory effects.
  • Research Tool: Used in studies exploring the pharmacological effects of triterpenoids derived from mushrooms.
Introduction to Lucidenic Acid P

Historical Context of Triterpenoid Research in Ganoderma Species

The investigation of Ganoderma triterpenoids spans over two millennia, rooted in traditional Chinese medicine. Ancient texts like Shennong's Herbal Classic (206 BC–220 AD) documented Ganoderma ("Lingzhi") as a superior herb for enhancing vitality and longevity, though the specific bioactive constituents remained unidentified [10]. Modern scientific inquiry began in earnest in the 1980s, when Japanese researchers first isolated ganoderic acids A and B from G. lucidum, marking the dawn of structured triterpenoid research [1] [2]. By the mid-1990s, advances in chromatographic and spectroscopic techniques enabled the identification of structurally nuanced lucidenic acids, including lucidenic acid P, accelerating pharmacological exploration [4] [7]. This period also clarified the taxonomic complexities of Ganoderma, revealing that species like G. lingzhi and G. sinense—critical sources of lucidenic acids—had been historically misclassified as G. lucidum in early research [2] [10].

Key Historical Developments:

  • 1982: Isolation of ganoderic acids A/B, establishing foundational triterpenoid chemistry [1].
  • 1984: Discovery of the first lucidenic acids (A, B, C) from G. lucidum [3].
  • 1990s–2000s: Structural elucidation of >20 lucidenic acids, driven by NMR and mass spectrometry [7].
  • 2010s–Present: Integration of genomics and heterologous biosynthesis (e.g., yeast engineering) to probe triterpenoid pathways [9].

Classification of Lucidenic Acids Within Lanostane-Type Triterpenoids

Lucidenic acids constitute a structurally distinct subgroup of lanostane-type triterpenoids characterized by a C₂₇ skeleton, contrasting with the C₃₀ framework of ganoderic acids. This divergence arises from the oxidative cleavage of the C-24/C-25 bond in the lanostane side chain, yielding a terminal carboxylate at C-26 [3] [7]. Lucidenic acid P exemplifies this configuration, with its C-26 carboxylic acid group serving as a critical recognition site for enzymatic interactions [3].

  • Structural Taxonomy:Lucidenic acids are further classified based on oxidation patterns:
  • Carbonyl position: Keto groups at C-11 (e.g., lucidenic acid P) versus C-23 (e.g., lucidenic acid A).
  • Hydroxylation: Variability at C-3, C-7, and C-15 dictates polarity and bioactivity [7] [8].

Table 1: Structural Features of Select Lucidenic Acids

CompoundMolecular FormulaKey Functional GroupsOxidation Sites
Lucidenic Acid PC₂₇H₃₈O₇Keto (C-11), Carboxyl (C-26)3β,7β,15α-trihydroxy
Lucidenic Acid AC₂₇H₃₈O₆Keto (C-23), Carboxyl (C-26)7β,11β-dihydroxy
Lucidenic Acid E2C₂₉H₄₀O₈Keto (C-23), Carboxyl (C-26)3β,7β,15α-trihydroxy

Ecologically, lucidenic acids occur in highest concentrations in the fruiting bodies of G. lucidum, G. sinense, and G. hainanense, with cultivation substrates critically influencing yield. Wood-log cultivation enhances lucidenic acid P production by 1.5–2.5× compared to synthetic substrates, likely due to stress-induced biosynthesis [8].

Discovery and Nomenclature of Lucidenic Acid P

Lucidenic acid P was first isolated in 2016 from the ethyl acetate extract of Ganoderma hainanense fruiting bodies, a species endemic to tropical China [4]. The identification process employed a multi-step purification protocol:

  • Extraction: Dried fruiting bodies → 95% ethanol extraction → solvent partitioning (petroleum ether, EtOAc, n-BuOH).
  • Chromatography: EtOAc fraction subjected to silica gel CC → Sephadex LH-20 → reverse-phase HPLC.
  • Characterization: High-resolution mass spectrometry (HRESIMS: m/z 497.2612 [M+Na]⁺) and 2D-NMR (COSY, HMBC, HSQC) confirmed the molecular formula C₂₇H₃₈O₇ and established planar structure [4].

Nomenclature follows IUPAC conventions for lanostanes:

Systematic Name: (3β,7β,15α)-3,7,15-Trihydroxy-11-oxolanosta-8,24(E)-dien-26-oic acid

The "P" designation follows sequential lettering (A–Q) used for lucidenic acids discovered prior to 2016 [3] [7]. Absolute configuration was resolved via X-ray crystallography and electronic circular dichroism (ECD), confirming 3β,7β,15α stereochemistry [4].

Table 2: Key Spectroscopic Data for Lucidenic Acid P

Spectroscopic MethodKey DataStructural Inference
¹H NMR (CD₃OD)δ 5.58 (1H, br s, H-7)Olefinic proton at C-7
δ 5.34 (1H, d, J=6.8 Hz, H-24)Trans-disubstituted Δ²⁴ double bond
¹³C NMRδ 216.7 (C-11)Keto group
δ 181.3 (C-26)Carboxylic acid
HRESIMSm/z 497.2612 [M+Na]⁺ (calcd. 497.2614)Molecular formula C₂₇H₃₈O₇

Properties

Product Name

Lucidenic acid P

IUPAC Name

(4R)-4-[(3S,5R,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C29H42O8

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C29H42O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16-19,25,31-32H,8-13H2,1-7H3,(H,34,35)/t14-,16-,17+,18+,19+,25-,27+,28+,29+/m1/s1

InChI Key

QPEKELRREXLZJP-WGULIUFBSA-N

Synonyms

lucidenic acid P

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)OC(=O)C)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)OC(=O)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.